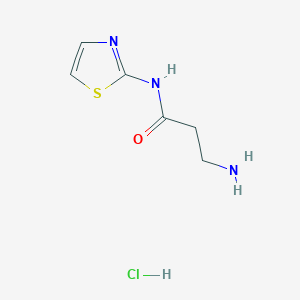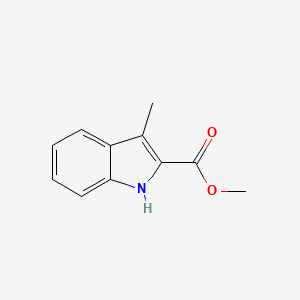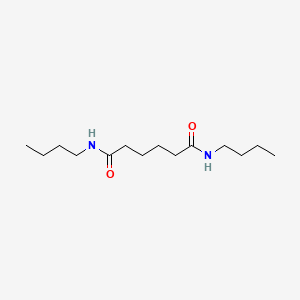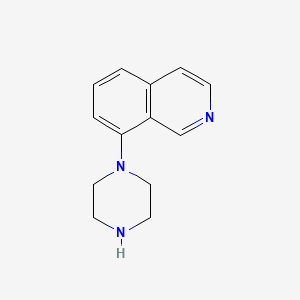
8-(Piperazin-1-yl)isoquinoline
Overview
Description
8-(Piperazin-1-yl)isoquinoline, also known as 8-piperazin-1-yl-Isoquinoline (hydrochloride), is a synthetic intermediate useful for pharmaceutical synthesis . It is a crystalline solid with a molecular formula of C13H15N3•HCl and a formula weight of 249.7 .
Molecular Structure Analysis
The molecular structure of 8-(Piperazin-1-yl)isoquinoline is represented by the SMILES string: C12=C (N3CCNCC3)C=CC=C1C=CN=C2.Cl . This structure includes a piperazine ring attached to an isoquinoline group.Physical And Chemical Properties Analysis
8-(Piperazin-1-yl)isoquinoline is a crystalline solid . It is soluble in DMF (2 mg/ml), DMSO (10 mg/ml), Ethanol (0.25 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
8-(Piperazin-1-yl)isoquinoline derivatives have been studied for their luminescent properties and photo-induced electron transfer capabilities. For example, compounds such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione demonstrated characteristics typical of pH probes due to their fluorescence spectra data. These compounds show potential in the field of optical sensors and imaging technologies, specifically in environments where pH monitoring is crucial (Gan et al., 2003).
Crystal Structure Analysis
The crystal structures of various 8-(Piperazin-1-yl)isoquinoline derivatives have been analyzed to understand their molecular interactions and stability. For instance, the study of the crystal structures of such compounds as 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline highlights the significance of dispersion forces in the intermolecular interactions within these crystals, which is essential for developing stable molecular frameworks (Ullah & Stoeckli-Evans, 2021).
Corrosion Inhibition
Certain 8-Hydroxyquinoline-based piperazine compounds, such as 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl) quinolin-8-ol, have shown significant anti-corrosion properties. These compounds can act as corrosion inhibiting additives, improving the anti-corrosion properties of materials like C35E steel in specific electrolytes, which is vital in industrial applications (El faydy et al., 2020).
Anticancer Research
8-(Piperazin-1-yl)isoquinoline derivatives have been explored for their potential in anticancer research. For example, the study of indoloquinoline–piperazine hybrids and their complexes with metals like ruthenium and osmium showed significant antiproliferative activity. The position of the metal-binding unit in these compounds was found to be critical for their cytotoxicity, indicating their potential in the development of chemotherapeutic agents (Filak et al., 2014).
Fluorimetric Detection of Formaldehyde
Derivatives of 8-(Piperazin-1-yl)isoquinoline, such as 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been developed for the rapid and facile fluorimetric detection of formaldehyde. This application is particularly relevant in environmental monitoring and industrial safety, where detecting hazardous substances like formaldehyde is crucial (Dong et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-piperazin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPPQIDSQSJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610485 | |
| Record name | 8-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Piperazin-1-yl)isoquinoline | |
CAS RN |
105685-27-6 | |
| Record name | 8-(1-Piperazinyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105685-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)
![3',6'-Dichloro-4,5,6,7-tetrafluoro-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B3045289.png)
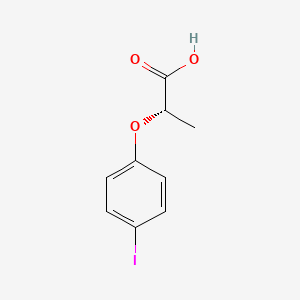


![methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3045295.png)

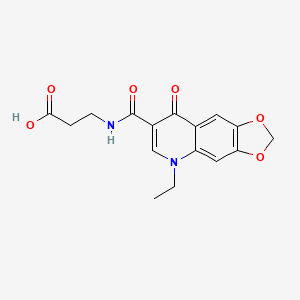

![Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-](/img/structure/B3045303.png)
